Ethyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Description
Ethyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a structurally complex spirocyclic compound featuring a fused pyrano-pyridine core and an indoline moiety. Its synthesis and structural characterization often rely on advanced crystallographic techniques, such as those facilitated by SHELX software for small-molecule refinement . Its structural complexity aligns with trends in marine and plant-derived bioactive compound research, where spirocyclic frameworks are prioritized for their unique stereochemical properties .
Properties
Molecular Formula |
C27H25N3O5 |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
ethyl 2-amino-7-methyl-1'-[(3-methylphenyl)methyl]-2',5-dioxospiro[6H-pyrano[3,2-c]pyridine-4,3'-indole]-3-carboxylate |
InChI |
InChI=1S/C27H25N3O5/c1-4-34-25(32)22-23(28)35-20-13-16(3)29-24(31)21(20)27(22)18-10-5-6-11-19(18)30(26(27)33)14-17-9-7-8-15(2)12-17/h5-13H,4,14,28H2,1-3H3,(H,29,31) |
InChI Key |
UCSXPOKIBLMEST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C13C4=CC=CC=C4N(C3=O)CC5=CC=CC(=C5)C)C(=O)NC(=C2)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2’-amino-7’-methyl-1-(3-methylbenzyl)-2,5’-dioxo-5’,6’-dihydrospiro[indoline-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate typically involves a multi-step process. One common method includes the condensation of indoline derivatives with pyrano[3,2-c]pyridine precursors under controlled conditions. The reaction often requires the use of catalysts such as L-proline or Amberlite IRA-400 Cl resin to facilitate the formation of the spiro linkage .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-throughput reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity, often involving solvent-free methods or the use of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2’-amino-7’-methyl-1-(3-methylbenzyl)-2,5’-dioxo-5’,6’-dihydrospiro[indoline-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxylate groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 2’-amino-7’-methyl-1-(3-methylbenzyl)-2,5’-dioxo-5’,6’-dihydrospiro[indoline-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying spiro compound reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Ethyl 2’-amino-7’-methyl-1-(3-methylbenzyl)-2,5’-dioxo-5’,6’-dihydrospiro[indoline-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The 3-methylbenzyl group in the target compound may enhance lipophilicity and π-π stacking interactions compared to the 2-methylpropyl group in or the allyl group in .
- The ethyl carboxylate ester in the target compound offers different hydrolytic stability and bioavailability compared to the methyl ester in .
The furo-pyridone hybrid in introduces additional hydrogen-bonding sites, which may influence target selectivity.
Physicochemical Properties
- Polarity : The ethyl carboxylate group increases polarity relative to methyl esters, as seen in .
- Spectroscopic Data : HRMS-ESI for (m/z 564.2700 [M+H]⁺) provides a benchmark for validating the target compound’s mass spectral profile .
Research Implications
The 3-methylbenzyl group may confer enhanced binding to hydrophobic enzyme pockets, while the spiro architecture could reduce metabolic degradation.
Biological Activity
Ethyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a spiro-indoline framework that is known for its diverse biological activities. The presence of the amino group and the carboxylate moiety contributes to its solubility and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in proliferation and apoptosis. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors that are crucial for cancer cell survival.
Antiproliferative Activity
Research has indicated that derivatives of compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, indole derivatives have shown IC50 values ranging from 0.53 μM to over 10 μM against different cancer types, suggesting that modifications in the molecular structure can enhance or diminish activity .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | HCT-116 | 0.53 | |
| Compound B | A549 | 0.43 | |
| Ethyl Compound | Various | TBD | TBD |
Case Studies
- In Vitro Studies : A study investigating the antiproliferative effects of similar indole derivatives found that modifications to the amino group significantly impacted cell viability across different cancer lines. The most potent compound demonstrated an IC50 value significantly lower than standard chemotherapeutics .
- Mechanistic Insights : Another study highlighted that certain indole derivatives induced apoptosis through caspase activation pathways, specifically caspase-9, leading to decreased expression of anti-apoptotic proteins like Bcl-2. This suggests a potential mechanism by which ethyl derivatives could exert their antiproliferative effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
